molecular formula C13H12N4OS2 B2395593 (Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-(phenylsulfanyl)ethylidene)hydroxylamine CAS No. 478245-67-9

(Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-(phenylsulfanyl)ethylidene)hydroxylamine

Cat. No.: B2395593
CAS No.: 478245-67-9
M. Wt: 304.39
InChI Key: GXSOELWLKXZKRD-WJDWOHSUSA-N
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Description

(Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-(phenylsulfanyl)ethylidene)hydroxylamine is a complex organic compound with a unique structure that includes a thiazolo-triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-(phenylsulfanyl)ethylidene)hydroxylamine typically involves multi-step organic reactions. The process begins with the formation of the thiazolo-triazole ring system, followed by the introduction of the phenylsulfanyl group and the hydroxylamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-(phenylsulfanyl)ethylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-(phenylsulfanyl)ethylidene)hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-(phenylsulfanyl)ethylidene)hydroxylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-(phenylsulfanyl)ethylidene)hydroxylamine
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique thiazolo-triazole ring system and the presence of the phenylsulfanyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(NZ)-N-[1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-phenylsulfanylethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c1-9-12(20-13-14-8-15-17(9)13)11(16-18)7-19-10-5-3-2-4-6-10/h2-6,8,18H,7H2,1H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSOELWLKXZKRD-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=NO)CSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC=NN12)/C(=N\O)/CSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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